molecular formula C16H30O6 B12277346 3-O-Heptyl-1,2-O-(1-methylethylidene)hexofuranose

3-O-Heptyl-1,2-O-(1-methylethylidene)hexofuranose

Cat. No.: B12277346
M. Wt: 318.41 g/mol
InChI Key: GWSUUEYOBZZHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Seprilose can be synthesized through a series of chemical reactions involving the protection and deprotection of hydroxyl groups on a glucose molecule. The key steps include:

Industrial Production Methods

The industrial production of Seprilose involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:

Properties

IUPAC Name

1-(6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O6/c1-4-5-6-7-8-9-19-13-12(11(18)10-17)20-15-14(13)21-16(2,3)22-15/h11-15,17-18H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSUUEYOBZZHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1C2C(OC1C(CO)O)OC(O2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869828
Record name 3-O-Heptyl-1,2-O-(1-methylethylidene)hexofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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